molecular formula C9H7ClFNO2S B2880666 2-[(2-Chloro-6-fluorobenzyl)sulfonyl]acetonitrile CAS No. 263016-10-0

2-[(2-Chloro-6-fluorobenzyl)sulfonyl]acetonitrile

Cat. No.: B2880666
CAS No.: 263016-10-0
M. Wt: 247.67
InChI Key: IAJYBGFTLHJFFC-UHFFFAOYSA-N
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Description

2-[(2-Chloro-6-fluorobenzyl)sulfonyl]acetonitrile is a chemical compound with the molecular formula C9H7ClFNO2S and a molecular weight of 247.67 g/mol . It is characterized by the presence of a chloro-fluorobenzyl group attached to a sulfonyl acetonitrile moiety. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloro-6-fluorobenzyl)sulfonyl]acetonitrile typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with a sulfonyl acetonitrile derivative under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 60-80°C to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Chloro-6-fluorobenzyl)sulfonyl]acetonitrile is unique due to the presence of both the chloro-fluorobenzyl group and the sulfonyl acetonitrile moiety. This combination imparts distinct chemical properties and reactivity, making it a versatile compound in various chemical and biological applications .

Biological Activity

2-[(2-Chloro-6-fluorobenzyl)sulfonyl]acetonitrile is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This compound's unique structure, characterized by the presence of a chloro and fluorine substituent on a benzyl group, may influence its interaction with biological targets.

The molecular formula of this compound is C₉H₈ClFNO₂S. The presence of the sulfonyl group enhances its reactivity and potential interactions with biomolecules. The compound is typically synthesized through various organic reactions, including nucleophilic substitution and coupling reactions.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against various bacterial strains. Studies have shown that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)20 µM
Escherichia coli40 µM
Pseudomonas aeruginosa30 µM

These results indicate that this compound has promising antibacterial activity, particularly against resistant strains like MRSA, which is critical in the context of rising antibiotic resistance.

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cancer Cell Line IC₅₀ (µM)
MCF-7 (breast cancer)15 µM
A549 (lung cancer)12 µM

The compound's effectiveness at low concentrations suggests it could serve as a lead compound for further drug development in oncology.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes or receptors within microbial and cancerous cells. For instance, it may inhibit key metabolic pathways or disrupt protein synthesis, leading to cell death.

Case Studies

  • Antibacterial Efficacy : A study published in Antimicrobial Agents and Chemotherapy evaluated the efficacy of this compound against multi-drug resistant bacterial strains. Results indicated a significant reduction in bacterial load when treated with the compound compared to control groups .
  • Anticancer Properties : In a recent study published in Cancer Chemotherapy and Pharmacology, researchers reported that treatment with this compound led to a marked decrease in cell viability in MCF-7 cells, with evidence of apoptosis observed through flow cytometry analysis .

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfonyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFNO2S/c10-8-2-1-3-9(11)7(8)6-15(13,14)5-4-12/h1-3H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJYBGFTLHJFFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CS(=O)(=O)CC#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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